3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione
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Overview
Description
3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione is a heterocyclic compound that belongs to the triazolo-triazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused triazole and triazine ring system, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione typically involves the cyclization of appropriate hydrazine derivatives with isocyanates or other suitable reagents. One common method involves the reaction of 3-methyl-5,6-dihydro-1,2,4-triazine-7-thione with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent such as methanol or ethanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the triazine ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under reflux conditions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazolo-triazines, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound can also modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine: Known for its anticancer properties.
6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]triazine: Used in medicinal chemistry for its psychotropic effects.
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: Investigated as a P2X7 receptor antagonist for treating inflammatory conditions.
Uniqueness
3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione stands out due to its unique combination of a methyl group and a thione moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials.
Properties
CAS No. |
61139-86-4 |
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Molecular Formula |
C5H7N5S |
Molecular Weight |
169.21 g/mol |
IUPAC Name |
3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazine-7-thione |
InChI |
InChI=1S/C5H7N5S/c1-3-8-9-5-7-4(11)2-6-10(3)5/h6H,2H2,1H3,(H,7,9,11) |
InChI Key |
WEJXGZSDKSWMQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NCC(=S)N2 |
Origin of Product |
United States |
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